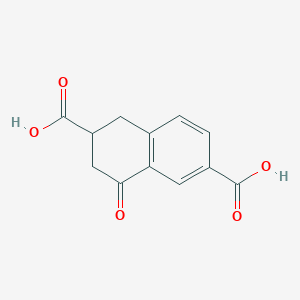
4-Oxo-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylic acid is an organic compound with the molecular formula C12H10O5. This compound is characterized by its naphthalene core structure, which is partially hydrogenated and contains two carboxylic acid groups and a ketone functional group. It is a derivative of naphthalene and is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylic acid typically involves the hydrogenation of naphthalene derivatives under controlled conditions. One common method includes the catalytic hydrogenation of 1,2,3,4-tetrahydronaphthalene followed by oxidation to introduce the ketone and carboxylic acid groups. The reaction conditions often involve the use of palladium or platinum catalysts and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the same catalytic hydrogenation and oxidation steps but is scaled up to accommodate larger volumes. The use of advanced purification techniques such as crystallization and chromatography ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4-Oxo-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing biochemical pathways. These interactions can modulate the activity of specific proteins and enzymes, leading to the observed biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylic acid.
Naphthalene-2,6-dicarboxylic acid: Lacks the ketone group but shares the carboxylic acid functionality.
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: Similar structure but with only one carboxylic acid group.
Uniqueness: this compound is unique due to the presence of both the ketone and two carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
62103-36-0 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
4-oxo-2,3-dihydro-1H-naphthalene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C12H10O5/c13-10-5-8(12(16)17)3-6-1-2-7(11(14)15)4-9(6)10/h1-2,4,8H,3,5H2,(H,14,15)(H,16,17) |
InChI Key |
QYXOVWVMUZSCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















